molecular formula C21H26N2O4 B8704973 Benzamide, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-N-(4-nitrophenyl)- CAS No. 121613-51-2

Benzamide, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-N-(4-nitrophenyl)-

Cat. No. B8704973
CAS RN: 121613-51-2
M. Wt: 370.4 g/mol
InChI Key: CLNBSVLNDIEZNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-N-(4-nitrophenyl)- is a useful research compound. Its molecular formula is C21H26N2O4 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzamide, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-N-(4-nitrophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-N-(4-nitrophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

121613-51-2

Product Name

Benzamide, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-N-(4-nitrophenyl)-

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

3,5-ditert-butyl-4-hydroxy-N-(4-nitrophenyl)benzamide

InChI

InChI=1S/C21H26N2O4/c1-20(2,3)16-11-13(12-17(18(16)24)21(4,5)6)19(25)22-14-7-9-15(10-8-14)23(26)27/h7-12,24H,1-6H3,(H,22,25)

InChI Key

CLNBSVLNDIEZNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.38 g (10 mmoles) of 4-nitroaniline, 2.5 g (10 mmoles) of 3,5-di-tert-butyl-4-hydroxybenzoic acid and 2.26 g (11 mmoles) of dicyclohexylcarbodiimide are introduced into a 250 ml flask containing 20 ml of THF. The reaction medium is agitated for 15 hours at ambient temperature, and the precipitate which appears is filtered out and rinsed with ethyl acetate After the solution is concentrated under reduced pressure, the residue is diluted in 20 ml of ethyl acetate and the insoluble part is filtered out. The solvent is eliminated under vacuum and the residue is precipitated from diethyl ether. The solid is recovered by filtration, rinsed abundantly with diethyl ether in order to produce a white powder with a yield of 65%. Melting point: 277-278° C.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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